Benzoylnorecgonine hydrochloride

描述

Benzoylnorecgonine hydrochloride: is a major metabolite of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases. This compound is pharmacologically inactive and is excreted in the urine of cocaine users . It is often used in toxicology screening to confirm cocaine abuse .

准备方法

Synthetic Routes and Reaction Conditions: Benzoylnorecgonine hydrochloride can be synthesized by boiling cocaine freebase in water . The hydrolysis reaction is catalyzed by carboxylesterases, which convert cocaine into benzoylnorecgonine .

Industrial Production Methods: The industrial production of this compound involves the extraction of cocaine from the Erythroxylon coca plant, followed by its hydrolysis to produce benzoylnorecgonine. This process is typically carried out in controlled laboratory conditions to ensure purity and consistency .

化学反应分析

Types of Reactions: Benzoylnorecgonine hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The primary reaction where cocaine is hydrolyzed to form benzoylnorecgonine.

Esterification: Benzoylnorecgonine can undergo esterification reactions to form various esters.

Common Reagents and Conditions:

Hydrolysis: Water and carboxylesterases are the primary reagents used in the hydrolysis of cocaine to benzoylnorecgonine.

Esterification: Reagents such as alcohols and acids are used in esterification reactions.

Major Products:

科学研究应用

Chemical Properties and Biochemistry

Benzoylnorecgonine is the primary metabolite of cocaine, produced through the hydrolysis of cocaine in the liver. It is pharmacologically inactive but serves as a crucial marker for cocaine use in various testing methodologies. The compound is formed by the action of carboxylesterases and is excreted in urine, making it a reliable indicator of cocaine consumption .

Urinalysis and Drug Testing

Benzoylnorecgonine is primarily utilized in drug screening tests for cocaine use. Its detection in urine indicates recent exposure to cocaine, typically within 48 hours after ingestion . The compound's presence is significant in forensic toxicology and workplace drug testing, where it can help identify substance abuse among employees .

Key Points:

- Detection Timeframe : Benzoylnorecgonine can be detected in urine for about 48 hours following cocaine use.

- Clinical Relevance : In clinical settings, positive tests for benzoylnorecgonine can indicate potential co-intoxication with other substances .

Topical Anesthesia

Cocaine hydrochloride, which metabolizes into benzoylnorecgonine, has legitimate medical applications, particularly in otolaryngology. It is used as a topical anesthetic due to its numbing and vasoconstrictive properties, which help minimize bleeding during nasal surgeries and diagnostic procedures .

Applications Include:

- Nasal Procedures : Cocaine hydrochloride is applied topically to provide anesthesia during endoscopic procedures.

- Management of Epistaxis : It is used off-label to control nosebleeds before cauterization or packing .

Environmental Implications

Recent studies have highlighted the environmental impact of benzoylnorecgonine. It has been detected in wastewater and drinking water supplies, raising concerns about its ecological effects. Research indicates that this compound may pose toxicity risks to aquatic life at environmentally relevant concentrations .

Case Studies:

- Wastewater Analysis : Studies conducted in Italy and Switzerland utilized benzoylnorecgonine levels in wastewater to estimate cocaine usage within communities .

- Ecotoxicological Research : Ongoing investigations focus on methods to degrade benzoylnorecgonine in wastewater to mitigate its ecological impact.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Urinalysis | Detection of cocaine use | Detected up to 48 hours post-use |

| Topical Anesthesia | Used in nasal procedures | Effective anesthetic and vasoconstrictor |

| Environmental Studies | Presence in wastewater and drinking water | Potential toxicity to aquatic ecosystems |

作用机制

Benzoylnorecgonine hydrochloride is pharmacologically inactive and does not exert any significant effects on the body. It is formed by the hydrolysis of cocaine in the liver and is subsequently excreted in the urine . The compound does not interact with any molecular targets or pathways, as it is simply a metabolite of cocaine .

相似化合物的比较

Ecgonine Methyl Ester: Another major metabolite of cocaine, formed by the hydrolysis of cocaine.

Cocaethylene: A toxic metabolite formed when cocaine is consumed with alcohol.

Norcocaine: A minor metabolite of cocaine with pharmacological activity.

Uniqueness: Benzoylnorecgonine hydrochloride is unique in that it is the primary metabolite of cocaine and is pharmacologically inactive. This makes it an ideal marker for confirming cocaine abuse in toxicology screenings .

生物活性

Benzoylnorecgonine hydrochloride is a compound of significant interest in pharmacology and toxicology due to its relationship with cocaine metabolism. Understanding its biological activity is crucial for various applications, including forensic science, drug testing, and potential therapeutic uses. This article explores the biological activity of this compound, including its metabolism, detection methods, and implications for human health.

Benzoylnorecgonine is a metabolite derived from cocaine, specifically formed during the hydrolysis of cocaine in the liver. Cocaine undergoes extensive metabolism primarily through carboxylesterases, leading to the formation of several metabolites, including benzoylecgonine and benzoylnorecgonine. The metabolic pathway can be summarized as follows:

- Cocaine → Benzoylecgonine → Benzoylnorecgonine

This compound is pharmacologically inactive compared to its parent drug, cocaine, which has stimulant effects on the central nervous system. The primary route of excretion for benzoylnorecgonine is via urine, making it a critical marker in drug testing protocols.

Biological Activity and Detection

The biological activity of this compound has been studied primarily in the context of its detection in biological fluids. It serves as an important biomarker for cocaine use due to its longer half-life compared to cocaine itself. The detection methods include:

- Gas-Liquid Chromatography (GLC)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Immunoassays (e.g., EMIT)

These methods are essential for confirming recent cocaine use in clinical and forensic settings. Studies have shown that benzoylnorecgonine can be detected in urine for up to 48 hours after cocaine consumption, whereas cocaine may only be detectable for a shorter duration .

Case Study 1: Urinary Excretion Patterns

A study involving controlled administration of cocaine revealed that peak urinary concentrations of benzoylnorecgonine reached significant levels within hours post-consumption. For instance, a single oral dose of cocaine resulted in peak benzoylnorecgonine concentrations exceeding 7,940 ng/mL at 12 hours post-dose .

Case Study 2: Detection in Wastewater

Research conducted on wastewater samples has demonstrated the presence of benzoylnorecgonine as an indicator of community-level cocaine use. In regions like Italy and Switzerland, researchers utilized concentrations of this metabolite to estimate the prevalence of cocaine consumption within populations .

Ecotoxicological Considerations

Recent studies have raised concerns regarding the ecological impact of benzoylnorecgonine. Preliminary findings suggest that this compound exhibits potential toxicity to aquatic organisms at environmentally relevant concentrations. Research efforts are ongoing to explore degradation methods such as advanced oxidation processes to mitigate its impact on water systems .

属性

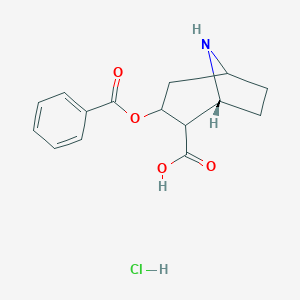

IUPAC Name |

(1R)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4.ClH/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9;/h1-5,10-13,16H,6-8H2,(H,17,18);1H/t10?,11-,12?,13?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVXULYEWYGPGU-FFZUUTFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC(C([C@@H]1N2)C(=O)O)OC(=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975829 | |

| Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60426-41-7 | |

| Record name | 8-Azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(benzoyloxy)-, hydrochloride, (1R-(exo,exo))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060426417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。